4-(2-氯苯基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

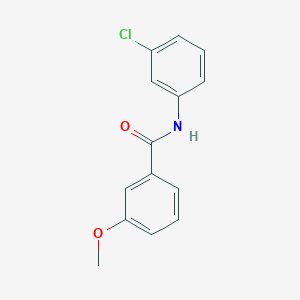

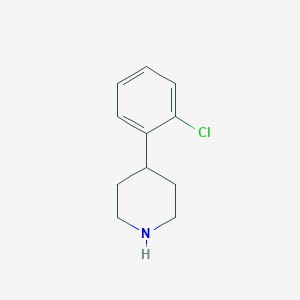

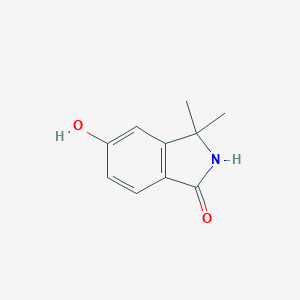

4-(2-Chlorophenyl)piperidine is a compound with the molecular formula C11H14ClN . It has a molecular weight of 195.69 g/mol . The compound is also known by other names such as Piperidine, 4-(2-chlorophenyl)-, and has a CAS number 100129-35-9 .

Molecular Structure Analysis

The IUPAC name for 4-(2-Chlorophenyl)piperidine is the same . The InChI string is InChI=1S/C11H14ClN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 , and the canonical SMILES string is C1CNCCC1C2=CC=CC=C2Cl .Physical And Chemical Properties Analysis

4-(2-Chlorophenyl)piperidine has a molecular weight of 195.69 g/mol, an XLogP3-AA of 2.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 195.0814771 g/mol . The compound has a topological polar surface area of 12 Ų, a heavy atom count of 13, and a complexity of 154 .科学研究应用

抗菌活性

4-(2-氯苯基)哌啶衍生物已被筛选用于其对各种细菌菌株的抗菌活性,例如大肠杆菌,铜绿假单胞菌,金黄色葡萄球菌和巨大芽孢杆菌 .

抗癌剂

这些化合物也已用于抗癌剂的合成,显示出对雄激素抵抗性癌细胞系有希望的活性 .

抗真菌活性

除了其抗菌特性外,这些衍生物还表现出对真菌(如黑曲霉和黄曲霉)的抗真菌活性 .

ALK 和 ROS1 双重抑制剂

一系列哌啶衍生物已被设计为临床上克唑替尼抵抗性间变性淋巴瘤激酶(ALK)和 c-ros 癌基因 1 激酶(ROS1)的双重抑制剂,它们是癌症治疗中的重要靶点 .

药物发现中的药效团特征

哌啶副产物以其药效团特征而闻名,并被用于各种治疗应用,包括抗病毒、抗疟疾、抗菌、降血压、镇痛、抗炎、抗阿尔茨海默病和抗精神病治疗 .

肺癌细胞凋亡诱导

胡椒碱,哌啶的衍生物,已被证明通过改变 Bax:Bcl-2 比率并下调 CD31 表达来诱导肺癌细胞凋亡 .

所有这些应用都证明了 4-(2-氯苯基)哌啶在科学研究和药物开发中的多功能性和潜力。

化学与药物研究杂志 哌啶衍生物的药理学应用 哌啶衍生物:合成和…的最新进展 - MDPI<a data-citationid="ce83e201-353a-c6e7-9c8f-c

作用机制

Target of Action

4-(2-Chlorophenyl)piperidine is a derivative of piperidine, a heterocyclic compound . Piperidine and its derivatives have been observed to have therapeutic properties, including anticancer potential . They act as potential clinical agents against various cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Mode of Action

The mode of action of piperidine derivatives involves the regulation of several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These compounds lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Biochemical Pathways

Piperidine derivatives regulate multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives suitable for once-daily administration. Following oral administration, these compounds are rapidly absorbed, reaching peak plasma concentration in approximately 3 hours .

Result of Action

The result of the action of piperidine derivatives is the inhibition of cell migration and cell cycle arrest, which inhibits the survivability of cancer cells . For instance, piperidine reduces the level of Bcl-2 and increases the level of Bax-2, leading to the initiation of caspase 9/3 dependent apoptosis in lung cancer cells .

实验室实验的优点和局限性

The use of 4-(2-Chlorophenyl)piperidine in laboratory experiments has several advantages. It is a relatively inexpensive compound, readily available from chemical suppliers. It is also easy to synthesize, and the reaction can be carried out in a variety of organic solvents. In addition, 4-(2-Chlorophenyl)piperidine is a stable compound, with a long shelf-life.

However, there are some limitations to the use of 4-(2-Chlorophenyl)piperidine in laboratory experiments. It is a relatively weak inhibitor of MAO, so it may not be suitable for experiments that require high levels of inhibition. In addition, the compound can be toxic in high doses, so it should be used with caution.

未来方向

There are several potential future directions for the use of 4-(2-Chlorophenyl)piperidine. It could be used to study the metabolism of other drugs, such as antidepressants or antipsychotics. It could also be used to study the binding of other neurotransmitter receptors, such as GABA or glutamate receptors. In addition, 4-(2-Chlorophenyl)piperidine could be used to study the effects of drugs on the brain, such as the effects of drugs on memory or learning. Finally, 4-(2-Chlorophenyl)piperidine could be used to study the effects of environmental toxins on the brain, such as the effects of lead or mercury on the brain.

合成方法

The synthesis of 4-(2-Chlorophenyl)piperidine is accomplished by reacting 2-chlorophenol with piperidine in an organic solvent such as ethanol or methanol. The reaction is catalyzed by a strong base such as sodium hydroxide or potassium hydroxide and proceeds in two steps. In the first step, the 2-chlorophenol is protonated, forming an intermediate which is then attacked by the piperidine in the second step, forming 4-(2-Chlorophenyl)piperidine as the product.

属性

IUPAC Name |

4-(2-chlorophenyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQZVQFEBKPDRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585660 |

Source

|

| Record name | 4-(2-Chlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100129-35-9 |

Source

|

| Record name | 4-(2-Chlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B186099.png)